N,3-dimethyl-N-phenyl-1-benzofuran-2-carboxamide
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Overview
Description
N,3-dimethyl-N-phenyl-1-benzofuran-2-carboxamide is a synthetic organic compound belonging to the benzofuran class. Benzofuran derivatives are known for their diverse biological activities, including anti-tumor, antibacterial, anti-oxidative, and anti-viral properties . This compound is characterized by the presence of a benzofuran ring fused with a carboxamide group, making it a potential candidate for various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N,3-dimethyl-N-phenyl-1-benzofuran-2-carboxamide typically involves the following steps:
Formation of Benzofuran Core: The benzofuran core can be synthesized through a cyclization reaction involving phenol derivatives and acyl chlorides under acidic conditions.
Introduction of Carboxamide Group: The carboxamide group is introduced by reacting the benzofuran derivative with an appropriate amine, such as N-phenyl-N-methylamine, under dehydrating conditions.
Methylation: The final step involves the methylation of the nitrogen atom using methyl iodide in the presence of a base like potassium carbonate.
Industrial Production Methods: Industrial production of this compound may involve continuous flow synthesis techniques to enhance yield and purity. The use of automated reactors and precise control of reaction parameters ensures consistent production quality.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of the carboxamide group to an amine.
Substitution: Electrophilic substitution reactions can occur at the benzofuran ring, especially at the 3-position, using reagents like bromine or chlorine.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Halogens (bromine, chlorine) in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: Oxidized benzofuran derivatives.
Reduction: Amino-benzofuran derivatives.
Substitution: Halogenated benzofuran derivatives.
Scientific Research Applications
N,3-dimethyl-N-phenyl-1-benzofuran-2-carboxamide has been explored for various scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an anti-tumor and antibacterial agent due to its benzofuran core.
Industry: Utilized in the development of new materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of N,3-dimethyl-N-phenyl-1-benzofuran-2-carboxamide involves its interaction with specific molecular targets:
Molecular Targets: The compound may interact with enzymes and receptors involved in cell signaling pathways.
Pathways Involved: It can modulate pathways related to oxidative stress, apoptosis, and cell proliferation, contributing to its anti-tumor and antibacterial effects.
Comparison with Similar Compounds
N-phenyl-1-benzofuran-2-carboxamide: Lacks the dimethyl groups, resulting in different biological activity.
3-methyl-N-phenyl-1-benzofuran-2-carboxamide: Contains a single methyl group, affecting its chemical reactivity and biological properties.
Uniqueness: N,3-dimethyl-N-phenyl-1-benzofuran-2-carboxamide is unique due to the presence of both dimethyl and phenyl groups, which enhance its stability and biological activity compared to similar compounds .
Properties
IUPAC Name |
N,3-dimethyl-N-phenyl-1-benzofuran-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15NO2/c1-12-14-10-6-7-11-15(14)20-16(12)17(19)18(2)13-8-4-3-5-9-13/h3-11H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GUNSOEVJQQXCOZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(OC2=CC=CC=C12)C(=O)N(C)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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